ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the bromophenoxy acetamide intermediate: This step involves the reaction of 2-bromophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-bromophenoxy)acetate. This intermediate is then reacted with ammonia or an amine to form the corresponding acetamide.
Cyclization to form the thiophene ring: The acetamide intermediate undergoes cyclization with a suitable sulfur source, such as elemental sulfur or a sulfur-containing reagent, to form the thiophene ring.
Introduction of the cycloheptane ring: The thiophene intermediate is further reacted with a cycloheptane derivative under appropriate conditions to form the final compound.
Analyse Chemischer Reaktionen
ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(2-BROMOPHENYL)ACETAMIDE: This compound shares a similar bromophenyl acetamide structure but lacks the thiophene and cycloheptane rings.
ETHYL 2-(2-(4-BROMOPHENOXY)ACETAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE: This compound has a similar thiophene and bromophenoxy acetamido structure but includes a naphthalene ring instead of a cycloheptane ring.
The unique combination of the thiophene, bromophenoxy acetamido, and cycloheptane rings in ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22BrNO4S |
---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
ethyl 2-[[2-(2-bromophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22BrNO4S/c1-2-25-20(24)18-13-8-4-3-5-11-16(13)27-19(18)22-17(23)12-26-15-10-7-6-9-14(15)21/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,22,23) |
InChI-Schlüssel |
HTTPDTUFCLSZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.